

Early Clinical Trials of Eflornithine in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Eflornithine monohydrochloride*

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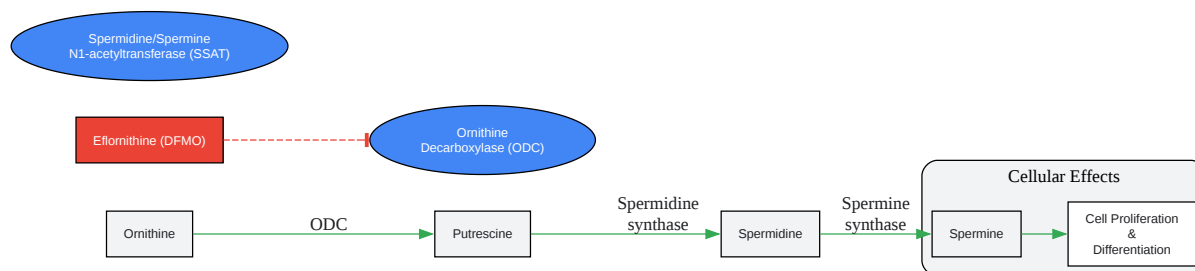
For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine, also known as α -difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell proliferation and differentiation, and their elevated levels are often associated with neoplastic transformation.[3][4] This has positioned ODC as a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the early clinical trials of eflornithine in oncology, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Inhibition of Polyamine Biosynthesis

Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis.[1] This depletion of polyamines, such as putrescine, spermidine, and spermine, leads to a cytostatic effect, inhibiting cell division and proliferation.[3][4] In certain cancer types, such as neuroblastoma with MYCN amplification, eflornithine's inhibition of ODC can restore the balance of the LIN28/Let-7 pathway, further suppressing tumor growth.[1][3]



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Figure 1: Eflornithine's inhibition of the polyamine biosynthesis pathway.

Early Clinical Trials in Glioma

Eflornithine has been investigated in patients with high-grade gliomas, both as a monotherapy and in combination with other agents.^[1]

Eflornithine Monotherapy and Combination with Mitoguazone

An early series of trials evaluated eflornithine alone and in combination with mitoguazone (MGBG), an inhibitor of S-adenosylmethionine decarboxylase, another enzyme in the polyamine pathway.^{[1][5]}

Table 1: Efficacy of Eflornithine in Recurrent Gliomas^{[1][3][6]}

Treatment Arm	Tumor Type	Number of Evaluable Patients	Antitumor Activity (PR + MR + SD)	Median Time to Progression (TTP)
Eflornithine Monotherapy	Anaplastic Glioma	44	45%	49 weeks
Glioblastoma Multiforme	36	17%	32 weeks	
Eflornithine + Mitoguazone	Anaplastic Glioma	19	74% (21% Response, 53% Stable Disease)	Not Reported

PR: Partial Response, MR: Minor Response, SD: Stable Disease

- Patient Population: Patients with recurrent or progressive glioblastoma multiforme or anaplastic gliomas.
- Treatment Regimen:
 - Year 1: Eflornithine 3.6 g/m² orally every 8 hours on days 1-14, 22-35, and 43-56. Cycles were repeated every 63 days.
 - Year 2: Eflornithine on days 1-14, 29-42, and 57-70, with 84 days between cycles.
- Response Evaluation: Changes in the size of contrast-enhanced neuroimages.

The combination arm of eflornithine and mitoguazone was halted prematurely due to lethal hepatic necrosis in two patients.[\[3\]](#)[\[6\]](#)

Eflornithine in Combination with PCV Chemotherapy

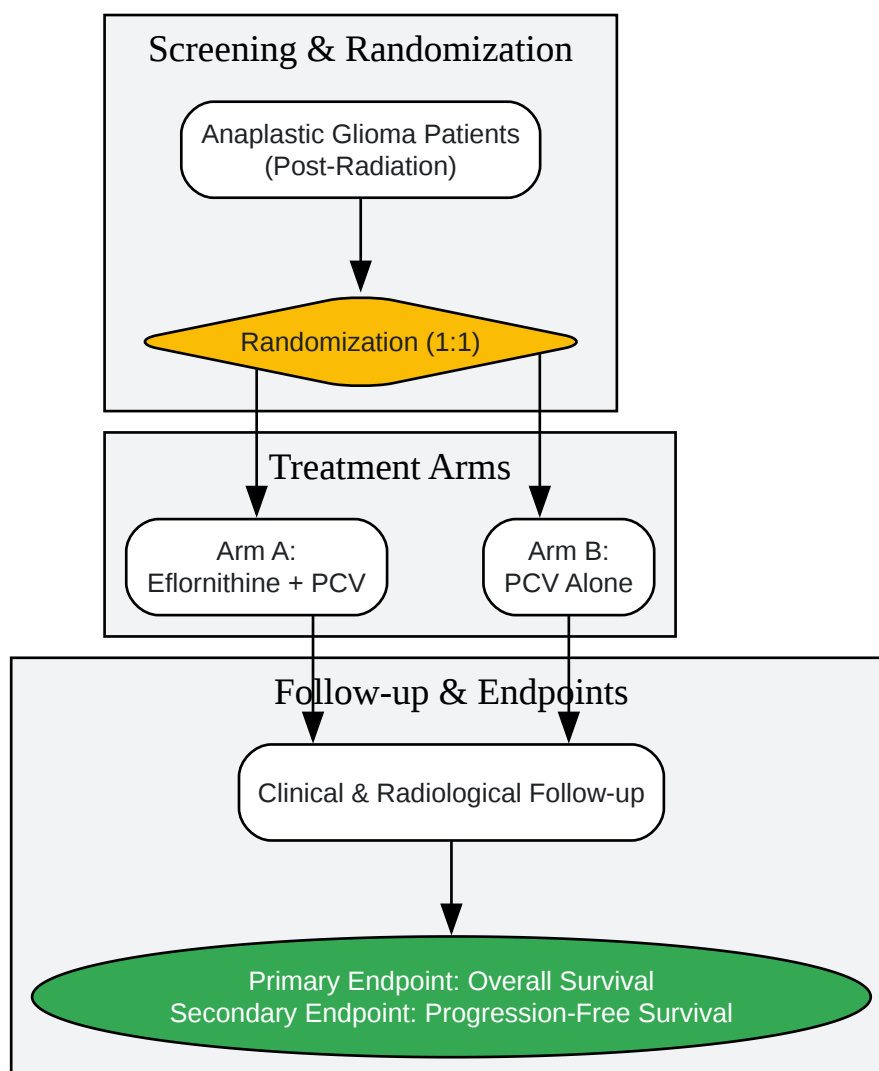
A significant phase III randomized trial (T92-0114) investigated the addition of eflornithine to the PCV (procarbazine, lomustine, and vincristine) regimen in patients with anaplastic gliomas following radiation therapy.[\[7\]](#)

Table 2: Efficacy of Eflornithine + PCV vs. PCV Alone in Anaplastic Gliomas[\[7\]](#)

Outcome	Eflornithine + PCV (n=114)	PCV Alone (n=114)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival	71.1 months	37.5 months	Not Reported	0.13
Median Overall Survival	75.8 months	61.1 months	0.74 (0.5 - 1.08)	0.12

While the overall survival difference did not reach statistical significance over the entire follow-up, a benefit was observed in the first two years of the study.[\[7\]](#)

- Patient Population: Patients with anaplastic gliomas who had completed conventional radiation therapy.
- Treatment Arms:
 - Eflornithine + PCV: Eflornithine 3 g/m² orally every 8 hours for 14 days before and 4 weeks after lomustine administration, in addition to the standard PCV regimen.
 - PCV Alone: Standard PCV regimen.
- Endpoints: The primary endpoint was overall survival, with progression-free survival as a key secondary endpoint.



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- To cite this document: BenchChem. [Early Clinical Trials of Eflornithine in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3056263#early-clinical-trials-of-eflornithine-in-oncology]

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